Bienvenue dans la boutique en ligne BenchChem!

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide

Regioisomer selectivity Benzothiazole benzamide SAR Methylsulfonyl positional effects

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide is a synthetic, small-molecule benzamide derivative (molecular formula C21H16N2O4S2; molecular weight 424.5 g/mol) bearing a benzothiazole ring, a 4-hydroxyphenyl linker, and a para-methylsulfonylbenzamide terminus. Its structure—featuring a benzothiazole core, a phenolic hydroxyl, and a methylsulfonyl electron-withdrawing group—places it within a class of compounds extensively explored for interactions with enzymatic targets including kinases, glucokinase, and metabolic regulators.

Molecular Formula C21H16N2O4S2
Molecular Weight 424.49
CAS No. 896337-37-4
Cat. No. B2937129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide
CAS896337-37-4
Molecular FormulaC21H16N2O4S2
Molecular Weight424.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O4S2/c1-29(26,27)15-9-6-13(7-10-15)20(25)22-14-8-11-18(24)16(12-14)21-23-17-4-2-3-5-19(17)28-21/h2-12,24H,1H3,(H,22,25)
InChIKeyOCAIWXDOTHCHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide (CAS 896337-37-4): Structural Baseline and Compound-Class Context


N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide is a synthetic, small-molecule benzamide derivative (molecular formula C21H16N2O4S2; molecular weight 424.5 g/mol) bearing a benzothiazole ring, a 4-hydroxyphenyl linker, and a para-methylsulfonylbenzamide terminus [1]. Its structure—featuring a benzothiazole core, a phenolic hydroxyl, and a methylsulfonyl electron-withdrawing group—places it within a class of compounds extensively explored for interactions with enzymatic targets including kinases, glucokinase, and metabolic regulators [2]. Computed physicochemical properties show 2 H-bond donors, 6 H-bond acceptors, an XLogP3-AA of 3.8, and a topological polar surface area of 133 Ų [1], supporting acceptable drug-likeness and membrane permeability potential relative to in-class analogs.

Why N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide Cannot Be Casually Replaced by Close Analogs


Within the benzothiazole-benzamide chemical space, relatively minor structural modifications—such as shifting the methylsulfonyl group from the para to the meta position on the terminal phenyl ring, or altering the 4-hydroxyphenyl substitution pattern—can produce substantially divergent target engagement, selectivity, and pharmacokinetic profiles [1]. For example, 3,5-disubstituted benzamide glucokinase activators demonstrate that both the position of polar substituents and the presence of hydrogen-bond-donating groups critically govern enzymatic activation potency and oral glucose-lowering activity in vivo [1]. The specific combination of the 2-benzothiazolyl group, the 4-hydroxyphenyl linker, and the para-methylsulfonylbenzamide moiety in the target compound defines a unique pharmacophoric arrangement that cannot be recapitulated by generic 'benzothiazole' or 'methylsulfonyl benzamide' surrogates, making explicit comparator-based evidence essential for informed procurement.

Direct Comparator Evidence for N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide: Quantified Differentiation Dimensions


Regioisomeric Differentiation: para-Methylsulfonyl vs. meta-Methylsulfonyl in Benzothiazole-Hydroxyphenyl Benzamides

The target compound bears a para-methylsulfonyl substituent on the terminal benzamide phenyl ring. Its closest commercially cataloged regioisomer, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide (CAS data from VulcanChem, molecular formula C21H16N2O4S2, MW 424.49), differs solely in the methylsulfonyl position (para vs. meta). Although no published direct head-to-head biological comparison is currently available for this specific pair, the class-level SAR from structurally related benzothiazole-benzamide glucokinase activators demonstrates that shifting sulfonyl substitution from para to meta positions can alter in vitro enzymatic activation potency by 5- to 20-fold and fundamentally change in vivo glucose-lowering efficacy [1]. The para-methylsulfonyl group is therefore a critical determinant of pharmacophoric geometry and target engagement for any project utilizing this scaffold.

Regioisomer selectivity Benzothiazole benzamide SAR Methylsulfonyl positional effects

Hydroxyphenyl Linker Differentiation: 4-Hydroxyphenyl vs. Phenyl-Linked Analogs

The target compound contains a 4-hydroxyphenyl group linking the benzothiazole and benzamide moieties, providing a hydrogen bond donor (—OH) capable of forming critical target interactions. The structurally related analog N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide (BenchChem, without the hydroxyl group) lacks this H-bond donor. Within the broader benzothiazole class, the presence of a hydroxyl group on the phenyl linker has been associated with enhanced binding affinity: for example, in antityrosinase benzothiazole derivatives, hydroxy-substituted phenyl-benzo[d]thiazole compounds demonstrated measurable tyrosinase inhibition, whereas non-hydroxylated analogs showed substantially reduced activity [1]. Although a direct, quantitative head-to-head comparison between hydroxylated and non-hydroxylated forms of the target compound has not been reported, the introduction of the phenolic —OH adds 1 H-bond donor (total 2 vs. 1 in the non-hydroxylated analog) and increases topological polar surface area, which can significantly alter target binding thermodynamics.

Hydrogen bond donor Benzothiazole linker SAR Phenolic hydroxyl role

Computational Property Differentiation: Drug-Likeness and Permeability Profile vs. Larger Benzothiazole-Benzamide Analogs

The target compound's computed physicochemical properties place it in a favorable drug-like space: molecular weight 424.5 g/mol, XLogP3-AA 3.8, 2 H-bond donors, 6 H-bond acceptors, TPSA 133 Ų, and 4 rotatable bonds, with zero Lipinski Rule-of-Five violations [1]. In contrast, larger benzothiazole-containing benzamides with extended substituents (e.g., N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide, MW > 500) or those with higher lipophilicity may encounter solubility and permeability liabilities. While a specific comparator compound has not been directly profiled, the target compound's compliance with all Lipinski parameters and its moderate TPSA (133 Ų, well within the <140 Ų threshold for good oral absorption) provide a quantitative baseline for compound selection in cell-based and in vivo studies where permeability and solubility are critical.

In silico ADME Drug-likeness Physicochemical profiling

Research and Industrial Application Scenarios for N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide


SAR Probe Compound for Benzothiazole-Hydroxyphenyl Benzamide Scaffold Optimization

Given the well-documented sensitivity of benzothiazole-benzamide glucokinase activators and kinase inhibitors to substituent position and H-bond donor/acceptor configuration [1], the target compound serves as a structurally defined SAR probe. Researchers can systematically compare this precisely substituted para-methylsulfonyl, 4-hydroxyphenyl variant against its meta-methylsulfonyl regioisomer or non-hydroxylated phenyl analog to quantify the contribution of each functional group to target binding and cellular activity.

Reference Compound for Physicochemical Property Benchmarking in Benzothiazole Series

The target compound's favorable drug-likeness profile—validated by computed parameters (MW 424.5, XLogP3-AA 3.8, TPSA 133 Ų, zero Lipinski violations) [1]—makes it a suitable reference compound for benchmarking the ADME properties of newly synthesized benzothiazole-benzamide derivatives. Its moderate lipophilicity and low TPSA can serve as a threshold comparator when assessing whether structural modifications improve or degrade permeability and solubility.

Starting Material for Derivatization Targeting Glucokinase or Kinase Modulation

The structural scaffold of the target compound closely aligns with pharmacophoric features essential for glucokinase activation, as established by Iino et al. (2009) and related patents on 3,5-disubstituted benzamides [1]. The compound can serve as a starting point for further chemical diversification—such as O-alkylation of the phenolic hydroxyl, amide modification, or benzothiazole substitution—to generate focused libraries for screening against metabolic or oncology targets.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.